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Abstract
PHA-793887 is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases

(CDKs), demonstrating significant activity against CDK2, CDK1, and CDK4. This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, mechanism of action, and preclinical pharmacology of PHA-793887. Detailed

summaries of its inhibitory activity, cellular effects, and in vivo efficacy are presented, supported

by experimental methodologies. The information compiled herein serves as a valuable

resource for researchers investigating cell cycle regulation and the therapeutic potential of CDK

inhibitors in oncology.

Chemical Structure and Properties
PHA-793887 is a pyrrolo[3,4-c]pyrazole derivative with the systematic IUPAC name N-(6,6-

dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-

methylbutanamide.[1]

Table 1: Chemical Identifiers and Physicochemical Properties of PHA-793887
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Property Value Reference

IUPAC Name

N-(6,6-dimethyl-5-(1-

methylpiperidine-4-

carbonyl)-1,4,5,6-

tetrahydropyrrolo[3,4-

c]pyrazol-3-yl)-3-

methylbutanamide

[1]

CAS Number 718630-59-2 (free base) [1]

Molecular Formula C₁₉H₃₁N₅O₂ [1]

Molecular Weight 361.48 g/mol [1]

SMILES

CC(C)CC(=O)NC1=NNC2=C1

CN(C(=O)C3CCN(C)CC3)C2(

C)C

[1]

Appearance White solid powder [1]

Solubility
Soluble in DMSO (≥ 50

mg/mL)

logP 2.01

pKa (Strongest Acidic) 11.15

pKa (Strongest Basic) 8.79

Mechanism of Action
PHA-793887 exerts its biological effects through the potent and competitive inhibition of

multiple cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.

By binding to the ATP-binding pocket of these kinases, PHA-793887 prevents the

phosphorylation of their downstream substrates, leading to cell cycle arrest and induction of

apoptosis.[1] Its primary targets include CDK2, CDK1, and CDK4. The inhibition of these

kinases disrupts the G1/S and G2/M transitions of the cell cycle.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.tandfonline.com/doi/pdf/10.4161/cc.10.6.15075
https://www.tandfonline.com/doi/pdf/10.4161/cc.10.6.15075
https://www.tandfonline.com/doi/pdf/10.4161/cc.10.6.15075
https://www.tandfonline.com/doi/pdf/10.4161/cc.10.6.15075
https://www.tandfonline.com/doi/pdf/10.4161/cc.10.6.15075
https://www.tandfonline.com/doi/pdf/10.4161/cc.10.6.15075
https://www.tandfonline.com/doi/pdf/10.4161/cc.10.6.15075
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


G1 Phase

S Phase
G2/M Phase

CDK4/6-Cyclin D pRb
 phosphorylates

E2F
 releases

CDK2-Cyclin E

 activates transcription

DNA Replication
 promotes

CDK1-Cyclin B
 leads to

Mitosis
 initiatesPHA-793887

 inhibits

 inhibits

 inhibits

Click to download full resolution via product page

Simplified signaling pathway of cell cycle regulation and points of inhibition by PHA-793887.

In Vitro Activity
Kinase Inhibitory Activity
PHA-793887 has been demonstrated to be a potent inhibitor of several CDKs. The half-

maximal inhibitory concentrations (IC₅₀) against a panel of kinases are summarized below.

Table 2: Kinase Inhibitory Activity of PHA-793887
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Kinase Target IC₅₀ (nM) Reference

CDK2/Cyclin A 8

CDK2/Cyclin E 8

CDK5/p25 5

CDK7/Cyclin H 10

CDK1/Cyclin B 60 [2]

CDK4/Cyclin D1 62 [2]

CDK9/Cyclin T1 138 [2]

GSK3β 79 [2]

Cellular Proliferation and Cytotoxicity
PHA-793887 exhibits potent anti-proliferative activity across a range of human cancer cell lines.

Table 3: Anti-proliferative Activity of PHA-793887 in Human Cancer Cell Lines
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Cell Line Cancer Type IC₅₀ (µM) Reference

A2780 Ovarian 0.088 [2]

HCT-116 Colon 0.163 [2]

COLO-205 Colon 0.188 [2]

DU-145 Prostate 0.284

PC-3 Prostate 0.345

A375 Melanoma 0.396

MCF-7 Breast 0.433 [2]

BX-PC3 Pancreatic 3.4 [2]

K562 Leukemia 0.3 - 7 [2]

KU812 Leukemia 0.3 - 7 [2]

KCL22 Leukemia 0.3 - 7 [2]

TOM1 Leukemia 0.3 - 7 [2]

In colony formation assays, PHA-793887 demonstrated high activity against leukemia cell lines

with an IC₅₀ of less than 0.1 µM.[2] At concentrations between 0.2 and 1 µM, PHA-793887

induces cell-cycle arrest and inhibits the phosphorylation of retinoblastoma (Rb) protein and

nucleophosmin.[2] At a higher concentration of 5 µM, it induces apoptosis.[2]

In Vivo Efficacy
Preclinical studies in mouse xenograft models have demonstrated the anti-tumor activity of

PHA-793887.

Table 4: In Vivo Efficacy of PHA-793887 in Xenograft Models
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Model Cancer Type
Dose and
Schedule

Outcome Reference

A2780 Ovarian 15-30 mg/kg, i.v.
50-75% tumor

growth inhibition

HCT-116 Colon 15-30 mg/kg, i.v.
Tumor growth

inhibition

BX-PC3 Pancreatic 15-30 mg/kg, i.v.
Tumor growth

inhibition

HL60 Leukemia 20 mg/kg, i.v.
Tumor

regression

K562 Leukemia 20 mg/kg, i.v.

Significant

reduction in

tumor growth

Pharmacokinetics
A Phase I clinical trial in patients with advanced solid tumors provided initial human

pharmacokinetic data for PHA-793887 administered as a 1-hour intravenous infusion.

Table 5: Human Pharmacokinetic Parameters of PHA-793887

Parameter Value

Terminal Half-life (t₁/₂) 6 - 13 hours

Volume of Distribution (Vd) 1.9 - 2.2 L/kg

Plasma Clearance 0.14 - 0.48 L/h/kg

The data suggests that PHA-793887 has a moderate rate of elimination and distributes into

tissues.

Experimental Protocols
Kinase Assays
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The inhibitory activity of PHA-793887 against various CDKs is determined using a radiometric

kinase assay.

Preparation

Reaction

Detection

Data Analysis

Prepare kinase buffer

Prepare enzyme and substrate solution

Dilute PHA-793887 to desired concentrations

Incubate PHA-793887 with enzyme and substrate

Prepare ATP/[γ-³³P]ATP mix

Initiate reaction by adding ATP/[γ-³³P]ATP mix

Incubate at room temperature for 30-90 minutes

Stop reaction (e.g., with EDTA)

Separate phosphorylated substrate from unincorporated ATP

Quantify radioactivity (e.g., scintillation counting)

Calculate percent inhibition

Determine IC₅₀ values using non-linear regression
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Click to download full resolution via product page

Workflow for a typical radiometric kinase inhibition assay.

Methodology:

Enzyme and Substrate Preparation: Recombinant human CDK/cyclin complexes are used as

the enzyme source. A specific peptide or protein substrate (e.g., Histone H1 for CDK2/Cyclin

A) is prepared in a kinase reaction buffer.

Compound Dilution: PHA-793887 is serially diluted in DMSO and then further diluted in the

kinase reaction buffer to achieve the desired final concentrations.

Kinase Reaction: The kinase, substrate, and PHA-793887 are pre-incubated in a 96-well

plate. The reaction is initiated by the addition of ATP and [γ-³³P]ATP. The reaction is allowed

to proceed at room temperature for a defined period.

Reaction Termination and Detection: The reaction is stopped by the addition of a stop

solution (e.g., EDTA). The phosphorylated substrate is then separated from the

unincorporated [γ-³³P]ATP using methods such as precipitation with trichloroacetic acid

followed by filtration, or binding to phosphocellulose paper.

Data Analysis: The amount of radioactivity incorporated into the substrate is quantified using

a scintillation counter. The percentage of inhibition is calculated relative to a control reaction

without the inhibitor. IC₅₀ values are determined by fitting the dose-response data to a

sigmoidal curve using non-linear regression analysis.

Cell Proliferation Assay
The anti-proliferative effects of PHA-793887 on cancer cell lines are typically assessed using a

sulforhodamine B (SRB) or similar colorimetric assay.

Methodology:

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to

attach overnight.
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Compound Treatment: The following day, the medium is replaced with fresh medium

containing various concentrations of PHA-793887 or vehicle control (DMSO).

Incubation: The plates are incubated for a specified period, typically 72 hours.

Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

Staining: The fixed cells are stained with SRB dye.

Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized

with a Tris-based solution. The absorbance is measured at a specific wavelength (e.g., 515

nm) using a microplate reader.

Data Analysis: The absorbance values are proportional to the cell number. The percentage of

cell growth inhibition is calculated for each concentration of PHA-793887 relative to the

vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

In Vivo Xenograft Studies
The in vivo anti-tumor efficacy of PHA-793887 is evaluated in immunodeficient mice bearing

human tumor xenografts.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Cell Implantation
(e.g., subcutaneous injection of cancer cells into nude mice)

Tumor Growth
(Allow tumors to reach a palpable size)

Randomization
(Group animals with similar tumor volumes)

Treatment Initiation
(Administer PHA-793887 or vehicle control, e.g., intravenously)

Monitoring
(Measure tumor volume and body weight regularly)

Endpoint
(e.g., predetermined tumor size, study duration, or signs of toxicity)

Data Analysis
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General workflow for an in vivo xenograft efficacy study.

Methodology:

Animal Model: Female athymic nude mice are typically used.

Tumor Implantation: Human cancer cells are harvested, resuspended in a suitable medium

(e.g., Matrigel), and injected subcutaneously into the flank of the mice.
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Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). The animals are then randomized into treatment and control groups with

comparable mean tumor volumes.

Drug Administration: PHA-793887 is formulated in a suitable vehicle and administered to the

treatment group, typically via intravenous injection, at a specified dose and schedule. The

control group receives the vehicle alone.

Monitoring and Endpoints: Tumor dimensions are measured regularly (e.g., twice weekly)

with calipers, and tumor volume is calculated using the formula: (length × width²)/2. Animal

body weights and general health are also monitored. The study is terminated when tumors in

the control group reach a predetermined size, or at a fixed time point.

Data Analysis: The anti-tumor efficacy is evaluated by comparing the mean tumor volume of

the treated group to that of the control group. The percentage of tumor growth inhibition

(TGI) is often calculated. Statistical analysis is performed to determine the significance of the

observed differences.

Conclusion
PHA-793887 is a potent multi-CDK inhibitor with significant anti-proliferative activity in a broad

range of cancer cell lines and demonstrated anti-tumor efficacy in preclinical xenograft models.

Its well-characterized mechanism of action, involving the induction of cell cycle arrest and

apoptosis through the inhibition of key cell cycle regulators, makes it a valuable tool for cancer

research and a potential candidate for further therapeutic development. This technical guide

provides a comprehensive summary of its chemical and pharmacological properties to support

ongoing and future investigations into the role of CDK inhibition in cancer therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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